molecular formula C22H30O4 B8067967 Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-

Cat. No.: B8067967
M. Wt: 358.5 g/mol
InChI Key: UWMKPWKZGHRUQC-FETIKCGOSA-N
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Description

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups, acetyl group, and a cyclopenta[a]phenanthrene core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as steroids or other polycyclic compounds, followed by specific reactions to introduce the hydroxyl and acetyl groups. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- has numerous applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antiviral agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic organic molecules with hydroxyl and acetyl groups, such as certain steroids and terpenoids. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- lies in its specific arrangement of functional groups and the resulting biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h5,7,10,12,15-16,18-19,25-26H,6,8-9,11H2,1-4H3/t12?,15-,16-,18?,19+,20-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMKPWKZGHRUQC-FETIKCGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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